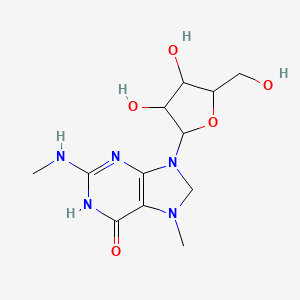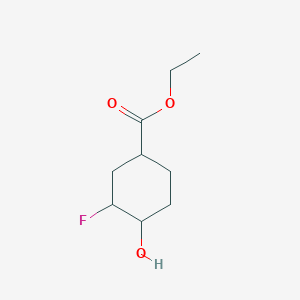
N2,7-dimethylguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,7-dimethylguanosine is a modified nucleotide that plays a significant role in the biosynthesis of guanine. This compound is formed through the methylation of guanosine, catalyzed by the enzyme methyltransferase, which transfers a methyl group from S-adenosylmethionine to the guanine base . This compound is involved in various biological processes, including epigenetic regulation and translation regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N2,7-dimethylguanosine is synthesized from S-adenosylmethionine and 5’-methylthioadenosine through a series of reactions involving methyltetrahydrofolate reductase and methy . The synthesis involves the transfer of methyl groups to the guanine base, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves enzymatic reactions that can be scaled up for industrial purposes. The use of methyltransferase enzymes and methyl donors like S-adenosylmethionine is crucial in the production process .
Análisis De Reacciones Químicas
Types of Reactions: N2,7-dimethylguanosine undergoes various chemical reactions, including methylation, oxidation, and substitution reactions. The methylation process is catalyzed by methyltransferase enzymes, which transfer methyl groups to the guanine base .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include S-adenosylmethionine, methyltetrahydrofolate, and other methyl donors . The reactions typically occur under enzymatic conditions, with specific enzymes catalyzing the transfer of methyl groups .
Major Products Formed: The primary product formed from the methylation of guanosine is this compound. This compound can further undergo various biochemical transformations, contributing to its role in epigenetic and translation regulation .
Aplicaciones Científicas De Investigación
N2,7-dimethylguanosine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is involved in epigenetic regulation, where it plays a role in modifying the expression of genes . In translation regulation, this compound is crucial for the proper functioning of transfer RNA (tRNA) and other RNA molecules . Additionally, this compound is used in high-throughput tRNA sequencing, where selective enzymatic demethylation of this compound improves the efficiency of sequencing .
Mecanismo De Acción
The mechanism of action of N2,7-dimethylguanosine involves its role as a modified nucleotide in the biosynthesis of guanine. The methylation of guanosine by methyltransferase enzymes results in the formation of this compound, which then participates in various biochemical pathways . This compound is involved in epigenetic regulation by modifying the expression of genes and in translation regulation by affecting the function of RNA molecules .
Comparación Con Compuestos Similares
N2,7-dimethylguanosine is similar to other methylated nucleosides, such as N2-methylguanosine and N2,N2-dimethylguanosine . These compounds share similar structures and functions, with methyl groups added to different positions on the guanine base. this compound is unique in its specific methylation pattern, which contributes to its distinct role in epigenetic and translation regulation .
List of Similar Compounds:- N2-methylguanosine
- N2,N2-dimethylguanosine
- N3-methyluridine
- N6-methyladenosine
This compound stands out due to its specific methylation at the N2 and 7 positions, which influences its biochemical properties and functions .
Propiedades
Fórmula molecular |
C12H19N5O5 |
|---|---|
Peso molecular |
313.31 g/mol |
Nombre IUPAC |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-2-(methylamino)-1,8-dihydropurin-6-one |
InChI |
InChI=1S/C12H19N5O5/c1-13-12-14-9-6(10(21)15-12)16(2)4-17(9)11-8(20)7(19)5(3-18)22-11/h5,7-8,11,18-20H,3-4H2,1-2H3,(H2,13,14,15,21) |
Clave InChI |
ZJPLHMVJPJVWSI-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC2=C(C(=O)N1)N(CN2C3C(C(C(O3)CO)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![rac-(3aR,6aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride, cis](/img/structure/B15128017.png)
![[4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate](/img/structure/B15128019.png)
![2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one](/img/structure/B15128021.png)
![2-(6-(6-Chloroimidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B15128024.png)


